Cas no 1022-66-8 (3-phenyl-1,2,3,4-tetrahydroquinolin-2-one)

1022-66-8 structure
Productnaam:3-phenyl-1,2,3,4-tetrahydroquinolin-2-one
CAS-nummer:1022-66-8
MF:C15H13NO
MW:223.269823789597
MDL:MFCD09040531
CID:117377
PubChem ID:13836253
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one Chemische en fysische eigenschappen
Naam en identificatie
-
- 2(1H)-Quinolinone,3,4-dihydro-3-phenyl-
- 3-phenyl-3,4-dihydro-1H-quinolin-2-one
- 3-PHENYL-3,4-DIHYDROQUINOLIN-2(1H)-ONE
- 3,4-dihydro-3-phenylcarbostyril
- 3-phenyl-1,2,3,4-tetrahydro-2-quinolone
- 3-Phenyl-3,4-dihydro-1H-chinolin-2-on
- 3-Phenyl-3,4-dihydro-carbostyril
- AC1Q6GR4
- AG-D-10978
- AGN-PC-00JC7D
- CTK4A0882
- EN300-27155
- SureCN5668502
- T5817515
- 3-phenyl-1,2,3,4-tetrahydroquinolin-2-one
- DTXSID80550811
- SCHEMBL5668502
- 3-Phenyl-3,4-dihydrocarbostyril
- AKOS022346455
- CS-0244063
- BAA02266
- 2(1H)-Quinolinone, 3,4-dihydro-3-phenyl-, (+)-
- Z235345513
- 2(1H)-Quinolinone, 3,4-dihydro-3-phenyl-
- 1022-66-8
-
- MDL: MFCD09040531
- Inchi: InChI=1S/C15H13NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17)
- InChI-sleutel: WIGSEVPKWYDXGT-UHFFFAOYSA-N
- LACHT: C1(C2CC3C(=CC=CC=3)NC2=O)C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 223.09979
- Monoisotopische massa: 223.099714038g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 1
- Complexiteit: 283
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 29.1Ų
- XLogP3: 2.8
Experimentele eigenschappen
- PSA: 29.1
- LogboekP: 3.05010
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27155-2.5g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 2.5g |
$1034.0 | 2023-09-11 | |
Enamine | EN300-27155-10g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 10g |
$2269.0 | 2023-09-11 | |
Aaron | AR0007L1-50mg |
2(1H)-Quinolinone, 3,4-dihydro-3-phenyl- |
1022-66-8 | 95% | 50mg |
$164.00 | 2025-02-10 | |
Aaron | AR0007L1-5g |
2(1H)-Quinolinone, 3,4-dihydro-3-phenyl- |
1022-66-8 | 95% | 5g |
$2129.00 | 2023-12-16 | |
Aaron | AR0007L1-10g |
2(1H)-Quinolinone, 3,4-dihydro-3-phenyl- |
1022-66-8 | 95% | 10g |
$3145.00 | 2023-12-16 | |
1PlusChem | 1P0007CP-2.5g |
2(1H)-Quinolinone, 3,4-dihydro-3-phenyl- |
1022-66-8 | 95% | 2.5g |
$1340.00 | 2023-12-27 | |
Aaron | AR0007L1-500mg |
2(1H)-Quinolinone, 3,4-dihydro-3-phenyl- |
1022-66-8 | 95% | 500mg |
$585.00 | 2025-02-10 | |
1PlusChem | 1P0007CP-50mg |
2(1H)-Quinolinone, 3,4-dihydro-3-phenyl- |
1022-66-8 | 95% | 50mg |
$182.00 | 2023-12-27 | |
A2B Chem LLC | AA08729-1g |
3-Phenyl-3,4-dihydroquinolin-2(1H)-one |
1022-66-8 | 95% | 1g |
$591.00 | 2024-04-20 | |
Enamine | EN300-27155-1.0g |
3-phenyl-1,2,3,4-tetrahydroquinolin-2-one |
1022-66-8 | 95% | 1.0g |
$528.0 | 2023-02-14 |
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